REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH2:9][C:10]([O:12]CC)=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[OH-].[Na+:16]>C1COCC1>[CH3:1][O:2][C:3]1[C:4]([CH2:9][C:10]([O-:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[Na+:16] |f:1.2,4.5|
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Name
|
|
Quantity
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0.17 g
|
Type
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reactant
|
Smiles
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COC=1C(=NC=CC1)CC(=O)OCC
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Name
|
|
Quantity
|
0.581 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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2.5 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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CUSTOM
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Details
|
to remove the THF
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Type
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TEMPERATURE
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Details
|
the aqueous residue was frozen on dry ice
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
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Smiles
|
COC=1C(=NC=CC1)CC(=O)[O-].[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |